5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is an artificial chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity . It is often used in immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .

Synthesis Analysis

BCIP is prepared synthetically . It is provided in two salt forms: the disodium salt which is soluble in water and the p-toluidine form which is soluble in dimethylformamide . These salt forms may be used to prepare a stock solution that in combination with NBT and a reaction buffer, form a substrate solution for alkaline phosphatase .Molecular Structure Analysis

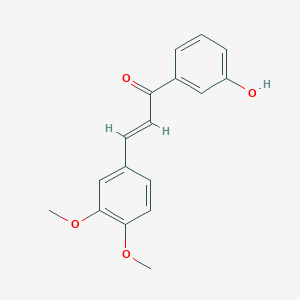

The molecular formula of BCIP is C8H6BrClNO4P . The InChI key is QRXMUCSWCMTJGU-UHFFFAOYSA-N . The SMILES string is C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br .Chemical Reactions Analysis

5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .Physical And Chemical Properties Analysis

BCIP has a molar mass of 326.47 g·mol−1 . It appears colorless and is soluble in water (sodium salt) . The solubility of BCIP in DMF is 20 mg/mL .Wissenschaftliche Forschungsanwendungen

Enhancing ELISA-spot Assays : It is used to increase the sensitivity of ELISA-spot assays, where its addition to nitro blue tetrazolium in the substrate results in more sensitive and faster assays (Francí & Vidal, 1988).

Cytochemical Demonstrations : It facilitates the enzymatic hydrolysis in cytochemical demonstrations for acid phosphatase (Rabiger, Chang, Matsukawa, & Tsou, 1970).

Detection and Localization of Enzymes : It is widely used in Western and Southern blots or immunohisto/cytochemistry applications for detecting and localizing alkaline phosphatase activity (Guder, Heindl, & Josel, 2000).

Quantitative Enzyme Assays : Its use in quantitative analysis of enzymatic assays, especially with alkaline phosphatase, has been described. This involves converting the product indigo dye into a quantifiable form (Fanjul-Bolado, González-García, & Costa-García, 2006).

Bacteriology and Histochemistry : It serves as a chromogenic substrate in bacteriology and histochemistry for detecting enzyme activities in various contexts, such as in bacterial identification and histochemical staining processes (Kiernan, 2007).

Identifying Escherichia coli : It has been utilized as a chromogenic compound for the rapid and specific identification of Escherichia coli in environmental samples (Watkins et al., 1988).

Chemiluminescent Enzyme Assays : Its derivatives are used in chemiluminescent assays of various enzymes, which has applications in enzyme immunoassay and DNA probe assay (Arakawa, Maeda, & Tsuji, 1991).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

BCIP is a versatile substrate and functions in a variety of applications, including Northern Southern, and Western blotting, in situ hybridization, and immunohistochemistry . It can be used as a substrate to monitor secreted embryonic alkaline phosphatase activity in solution . As it is a sensitive colorimetric detection method for alkaline phosphatase activity, it may find more applications in the future in the field of biochemistry and molecular biology.

Eigenschaften

IUPAC Name |

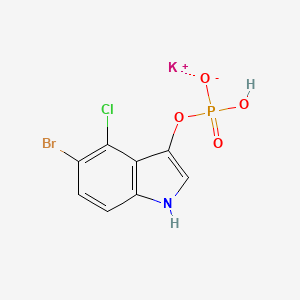

potassium;(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUABRWUZQTUPM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClKNO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one](/img/structure/B1142999.png)

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B1143001.png)